5,5-Dimethylcyclohexane-1,3-dione

Übersicht

Beschreibung

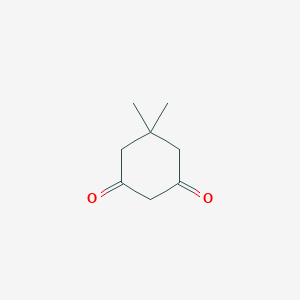

5,5-Dimethylcyclohexane-1,3-dione, also known as 5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the formula (CH3)2C(CH2)2(CO)2(CH2). It is classified as a cyclic diketone and is a derivative of 1,3-cyclohexanedione. This compound is a white solid that is soluble in water, ethanol, and methanol. Historically, it has been used as a reagent to test for the presence of aldehyde functional groups .

Vorbereitungsmethoden

5,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a multi-step process involving a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . The synthesis begins with the reaction of mesityl oxide and diethyl malonate. The Michael addition forms an intermediate, which then undergoes Dieckmann cyclization to form a cyclic compound. This intermediate is then hydrolyzed and decarboxylated to yield dimedone .

Analyse Chemischer Reaktionen

Condensation Reactions with Aldehydes

Dimedone undergoes aldol-like condensations with aromatic aldehydes to form tetraketones (arylmethylene[bis(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-ones)]). These reactions are catalyzed in aqueous media under eco-friendly conditions:

| Catalyst | Reaction Condition | Yield (%) | Example Aldehyde |

|---|---|---|---|

| Sodium bicarbonate | Room temperature | 76–94 | p-Chlorobenzaldehyde |

| Sodium lauryl sulfate | Microwave-assisted | 85–95 | 4-Nitrobenzaldehyde |

| Polyethylene glycol | Stirring (rt) | 89–93 | Vanillin |

This method avoids toxic solvents and achieves high yields (76–95%) across diverse aldehydes, including electron-withdrawing and donating substituents .

Enamine Formation for Amino Group Protection

Dimedone reacts with primary amines or amino acid esters to form stable enamine derivatives, serving as protective groups in peptide synthesis. Key steps include:

-

Reaction : Condensation with amino acid active esters (e.g., thiophenyl esters, azides).

-

Deprotection : Aqueous bromine cleaves the enamine, regenerating the amine as a hydrobromide salt and 2,2-dibromodimedone .

This method preserves optical purity and is critical for sequential peptide bond formation .

Photo-oxidation with Singlet Oxygen

Under UV light, dimedone reacts with singlet oxygen (¹O₂), leading to oxidative cleavage. Proposed pathways include:

-

Peroxide Formation : Initial ¹O₂ addition at the enol tautomer’s double bond.

-

Cleavage : Formation of carboxylic acid derivatives (e.g., levulinic acid analogs) .

This reactivity is leveraged in photodynamic studies and degradation mechanisms.

Tautomerism and Acidity

Dimedone exists in equilibrium between keto and enol forms, with the enol tautomer predominating (>90%) due to conjugation and intramolecular hydrogen bonding:

This tautomerism facilitates reactivity in cyclization and nucleophilic attacks6.

Derivatization for Functional Materials

Dimedone’s active methylene group enables derivatization into bioactive and coordination compounds:

-

Schiff Bases : Condensation with hydrazines or amines yields antimicrobial agents .

-

Metal Complexes : Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) forms chelates studied for catalytic and medicinal properties .

Decarboxylation and Cyclization

Under acidic conditions, intermediates derived from dimedone (e.g., malonate adducts) undergo decarboxylation to regenerate the diketone structure, as seen in its synthesis from diethyl malonate and mesityl oxide .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Dimedone has the molecular formula and is characterized by its diketone functional groups. Its structure allows for various chemical reactions, making it an essential building block in organic synthesis.

Synthesis of Heterocycles

Dimedone is frequently utilized as a synthon in the construction of heterocyclic compounds. Recent studies have highlighted its role in the synthesis of diverse heterocycles through multicomponent reactions. For instance, dimedone has been employed in the synthesis of quinoline derivatives and imidazoles using ionic liquids as catalysts, which enhance reaction efficiency and yield .

Table 1: Heterocycles Synthesized Using Dimedone

| Compound Type | Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|---|

| Quinoline Derivatives | Friedlander Synthesis | SO3H-functionalized IL | 70-90 |

| Imidazoles | Four-component condensation | [BMIM]Br | 80-95 |

| Benzodiazepines | One-pot synthesis | Ionic liquid | 75-85 |

Synthesis of Tetraketones

Dimedone can also be used to synthesize tetraketones when reacted with arylaldehydes in the presence of sodium bicarbonate. This method allows for the formation of complex molecules that are valuable in pharmaceutical applications . The reaction proceeds efficiently under mild conditions and results in high yields.

Case Study: Tetraketones Synthesis

In a study involving dimedone and p-chlorobenzaldehyde, researchers reported a straightforward procedure yielding bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) with excellent purity. The reaction was monitored using Thin Layer Chromatography (TLC) to ensure completion before product isolation .

Medicinal Chemistry Applications

Dimedone derivatives have shown potential therapeutic effects, particularly in treating migraines and nausea associated with chemotherapy. Research indicates that dimedone can be modified to enhance its biological activity, making it a candidate for drug development .

Environmental Considerations

The use of ionic liquids as solvents in reactions involving dimedone offers significant environmental benefits. These solvents are often non-volatile and recyclable, reducing the overall environmental impact compared to traditional organic solvents .

Wirkmechanismus

5,5-Dimethylcyclohexane-1,3-dione exerts its effects through various mechanisms depending on the reaction it is involved in. For example, in its reaction with aldehydes, dimedone forms a stable crystalline derivative by nucleophilic addition to the carbonyl group of the aldehyde . This reaction is facilitated by the presence of acidic or basic catalysts, which help in the formation of the intermediate and final products .

Vergleich Mit ähnlichen Verbindungen

5,5-Dimethylcyclohexane-1,3-dione is often compared with other cyclic diketones and 1,3-dicarbonyl compounds. Similar compounds include:

Leptospermone: A naturally occurring herbicide produced by Callistemon citrinus.

Piroxicam: An anti-inflammatory drug used for the treatment of arthritis.

Spiro-1,3-cyclohexadiones: Key intermediates in the synthesis of pharmaceutical products such as CETP inhibitors.

What sets dimedone apart is its stability and versatility in forming stable enols and its wide range of applications in both synthetic and analytical chemistry .

Biologische Aktivität

5,5-Dimethylcyclohexane-1,3-dione, commonly referred to as dimedone, is a diketone compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring with two carbonyl groups at positions 1 and 3. The compound exists in keto and enol forms, with the keto form being predominant in most conditions. The synthesis typically involves a multistep process starting from simpler precursors through methods such as Michael addition followed by intramolecular aldol condensation .

Antimicrobial Activity

One of the prominent biological activities of this compound relates to its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria including Mycobacterium tuberculosis. Specifically, the derivative 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione showed a minimum inhibitory concentration (MIC) of 2.5 μg/mL, comparable to standard antituberculosis drugs .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Dimedone Derivative | 2.5 | M. tuberculosis |

| Parent Compound | >80 | M. tuberculosis |

The enhancement in activity was attributed to modifications at the C-5 position of the cyclohexanedione moiety, indicating that structural variations can significantly influence biological efficacy .

Anti-inflammatory and Lipoxygenase Inhibition

Research also highlights the anti-inflammatory potential of this compound derivatives. Compounds synthesized from dimedone have been shown to inhibit lipoxygenase activity, which is crucial in mediating inflammatory responses. This suggests that these compounds could serve as potential therapeutic agents for conditions such as asthma and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the cyclohexanedione scaffold can enhance biological activity. For instance:

- Gem-Dimethyl Substitution : The presence of gem-dimethyl groups at C-5 was found to be optimal for achieving significant antimicrobial activity.

- Aryl Substituents : Variations in aryl substituents at specific positions also affect MIC values significantly .

Study on Antibacterial Properties

In a comparative study assessing the antibacterial properties of various synthesized complexes derived from dimedone, some exhibited medium-level antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results suggested that while some complexes were less effective than ampicillin, they still hold promise for further development .

Synthesis of Tetraketones

Another study focused on synthesizing tetraketones from this compound and arylaldehydes under eco-friendly conditions using sodium bicarbonate as a catalyst. These compounds were evaluated for their biological activities and showed potential as anti-inflammatory agents due to their ability to inhibit lipoxygenase .

Eigenschaften

IUPAC Name |

5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADXJIPKFRBFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021987 | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-81-8 | |

| Record name | Dimedone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimedone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B5DSX2FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimedone?

A1: Dimedone has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.

Q2: What spectroscopic data is available for dimedone?

A2: Dimedone has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] IR spectroscopy reveals characteristic peaks for the carbonyl groups and C-H bonds, while NMR provides information on the proton and carbon environments within the molecule. [, ]

Q3: How does the crystal structure of dimedone change under high pressure?

A4: High-pressure X-ray diffraction studies show that dimedone crystals exhibit anisotropic and non-linear compressibility. [] The compressibility is more pronounced along the helices formed by hydrogen-bonded molecules. [] Interestingly, compression also leads to elongation of the carbonyl (C=O) bond involved in hydrogen bonding, consistent with observations in other 1,3-diketones. []

Q4: What is the significance of the reaction between dimedone and aldehydes?

A5: Dimedone readily reacts with aldehydes via a Knoevenagel condensation reaction. [, , ] This reaction forms the basis for synthesizing various heterocyclic compounds, including tetrahydrobenzo[b]pyrans, which have significant biological and pharmaceutical applications. [, , , ]

Q5: Can dimedone be used as a protecting group in peptide synthesis?

A6: Yes, dimedone can act as a protecting group for amino groups in peptide synthesis. [, ] Reaction of dimedone with amino acid active esters yields optically pure enamine derivatives. [] These derivatives can be further converted to azides and used in peptide synthesis. [, ] Removal of the dimedone protecting group is readily achieved using aqueous bromine. []

Q6: How does dimedone react with chalcones?

A7: The reaction of dimedone with chalcones, seemingly a simple Michael addition, can yield three different product types depending on the reaction conditions and purification methods. [] While the expected Michael adducts form readily, recrystallization in air can lead to hydroperoxidated and hydroxylated derivatives. []

Q7: What is the role of dimedone in formaldehyde detection?

A8: Dimedone reacts with formaldehyde to form a stable complex, formaldemethone. [, , ] This reaction forms the basis for detecting and quantifying formaldehyde in biological samples. [, , ] Formaldemethone can be readily analyzed using techniques like high-performance liquid chromatography (HPLC) [] and overpressured layer chromatography (OPLC). []

Q8: How can dimedone be used to study protein sulfenation?

A9: Dimedone selectively reacts with sulfenic acids (SOHs), oxidized forms of cysteine residues in proteins. [, , ] This reaction allows researchers to trap and study protein SOHs, which are important in redox signaling and regulation. [, , ] The development of a biotinylated dimedone derivative further facilitates the detection and identification of sulfenylated proteins. []

Q9: Can dimedone act as a catalyst in organic synthesis?

A10: Yes, dimedone has shown catalytic activity in certain organic reactions. For example, it can catalyze the addition of amines to cyano groups, leading to the formation of thiazol-2-yl substituted E-acrylonitriles. []

Q10: What types of catalysts have been used to promote reactions involving dimedone?

A11: Various catalysts, including Lewis acids and organocatalysts, have been employed to facilitate reactions involving dimedone. [, , , ] Examples include Fe3O4 nanoparticles, phosphorus pentoxide supported on alumina (P2O5/Al2O3), and caffeine. [, , ] These catalysts enhance reaction rates and yields, often under mild and environmentally friendly conditions. [, , ]

Q11: What is the role of electrochemical methods in dimedone chemistry?

A12: Electrochemical methods offer a unique approach to utilizing dimedone in organic synthesis. [] By applying a suitable electrode potential, the acidic -CH proton of dimedone can be activated, generating an enol form that acts as an electro-generated base. [] This electro-catalytic approach allows for the synthesis of 4H-chromene derivatives under mild conditions without the need for external chemical bases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.